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molecular formula C11H18N2O2 B8552160 Ethyl 1-amino-4-(tert-butyl)-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-(tert-butyl)-1H-pyrrole-2-carboxylate

Cat. No. B8552160
M. Wt: 210.27 g/mol
InChI Key: NYMGZVWSHPJJBX-UHFFFAOYSA-N
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Patent
US07163937B2

Procedure details

Preparation C7, Step 2: Preparation of monochloramine by the method of John Hynes, Jr., et al., J. Org. Chem., 2004, 69, 1368: NH4Cl (3 g, 56 mmol, was mixed in ether (110 mL) and cooled to −5° C. Concentrated NH4OH (4.7 mL) was then added followed by dropwise addition of bleach (Chlorox, 72 mL) over 15 minutes. The mixture was stirred for 15 minutes, the layers separated and the organic layer washed with brine. The organic layer was dried over powdered CaCl2 in the freezer for 1 h and used for the subsequent step immediately. Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate (1.67 g, 8.6 mmol, 1 eq) was dissolved in DMF. Sodium hydride (60% suspension in oil) (0.41 g, 10 mmol, 1.2 eq) was then added thereto cautiously and stirred for 45 minutes at RT under nitrogen. Monochloramine was then added (0.15M in ether, 68.4 mL, 10 mmol, 1.2 eq). The next morning, the reaction is quenched with saturated aqueous Na2S2O3, diluted with water and extracted into ether. The ether layer is dried, filtered and stripped to yield 3.19 g of ethyl 3-tert-butyl-1-aminopyrrole-5-carboxylate as a yellow oil which eventually crystallized as long needles. MS found: (M+H)+=211.34.
[Compound]
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.67 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.41 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1]Cl.[NH4+].[Cl-].[NH4+].[OH-].[O-]Cl.[Na+].[C:10]([C:14]1[CH:15]=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[NH:17][CH:18]=1)([CH3:13])([CH3:12])[CH3:11].[H-].[Na+]>CCOCC.CN(C=O)C>[C:10]([C:14]1[CH:15]=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[N:17]([NH2:1])[CH:18]=1)([CH3:13])([CH3:11])[CH3:12] |f:1.2,3.4,5.6,8.9|

Inputs

Step One
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
110 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Six
Name
Quantity
1.67 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(NC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0.41 g
Type
reactant
Smiles
[H-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
cautiously and stirred for 45 minutes at RT under nitrogen
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The next morning, the reaction is quenched with saturated aqueous Na2S2O3
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CN(C(=C1)C(=O)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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